molecular formula C23H23F3N2O3S B2494758 1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE CAS No. 878058-28-7

1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE

Cat. No.: B2494758
CAS No.: 878058-28-7
M. Wt: 464.5
InChI Key: ITDUGGAJBHAURQ-UHFFFAOYSA-N
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Description

1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its combination of a piperidine ring, a trifluoromethyl group, and an indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-piperidin-1-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O3S/c24-23(25,26)18-8-6-7-17(13-18)16-32(30,31)21-14-28(20-10-3-2-9-19(20)21)15-22(29)27-11-4-1-5-12-27/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDUGGAJBHAURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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